2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde
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Overview
Description
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is a purine derivative with a unique structure that includes both aldehyde and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Cyclization: The formation of the tetrahydro structure is usually accomplished through cyclization reactions under controlled conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid.
Reduction: 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-methanol.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The keto groups may also participate in hydrogen bonding and other interactions that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid:
1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid ethyl ester: Another purine derivative with structural similarities.
Uniqueness
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is unique due to the presence of both aldehyde and keto groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C6H4N4O3 |
---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
2,6-dioxo-3,7-dihydropurine-8-carbaldehyde |
InChI |
InChI=1S/C6H4N4O3/c11-1-2-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,7,8,9,10,12,13) |
InChI Key |
HYHDRNSPCVWAFG-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origin of Product |
United States |
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